molecular formula C14H14N+ B140784 1-(3-Phenyl-2-propenyl)pyridinium CAS No. 125713-88-4

1-(3-Phenyl-2-propenyl)pyridinium

Cat. No. B140784
M. Wt: 196.27 g/mol
InChI Key: GTNKQCHKXUPRRF-UHFFFAOYSA-N
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Description

1-(3-Phenyl-2-propenyl)pyridinium, also known as MPP+, is a chemical compound that has been widely studied in the field of neuroscience due to its ability to selectively damage dopaminergic neurons. This compound is structurally similar to the neurotransmitter dopamine and has been used to model Parkinson's disease in animal studies.

Scientific Research Applications

1-(3-Phenyl-2-propenyl)pyridinium has been used extensively in neuroscience research as a model for Parkinson's disease. It selectively damages dopaminergic neurons, which are the neurons that degenerate in Parkinson's disease. This compound has been used to study the mechanisms underlying dopaminergic neuron degeneration, as well as to test potential therapies for Parkinson's disease.

Mechanism Of Action

1-(3-Phenyl-2-propenyl)pyridinium is taken up by dopaminergic neurons through the dopamine transporter, where it is then concentrated in the mitochondria. Once inside the mitochondria, 1-(3-Phenyl-2-propenyl)pyridinium+ inhibits complex I of the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. This ultimately leads to dopaminergic neuron death.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-(3-Phenyl-2-propenyl)pyridinium are primarily related to its ability to selectively damage dopaminergic neurons. This results in a decrease in dopamine production, which leads to the motor symptoms associated with Parkinson's disease. In addition, the increase in ROS production can lead to oxidative stress and further damage to neurons.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(3-Phenyl-2-propenyl)pyridinium in lab experiments is its ability to selectively damage dopaminergic neurons, which allows for the study of the mechanisms underlying Parkinson's disease. However, this compound has limitations in that it only models a specific aspect of Parkinson's disease and does not fully replicate the complexity of the disease in humans.

Future Directions

Future research on 1-(3-Phenyl-2-propenyl)pyridinium could focus on developing new therapies for Parkinson's disease based on the mechanisms underlying dopaminergic neuron degeneration. Additionally, this compound could be used to study the role of oxidative stress in other neurodegenerative diseases. Finally, future research could explore the limitations of 1-(3-Phenyl-2-propenyl)pyridinium as a model for Parkinson's disease and develop new models that more accurately replicate the complexity of the disease in humans.

Synthesis Methods

1-(3-Phenyl-2-propenyl)pyridinium can be synthesized through the oxidation of 1-methyl-4-phenylpyridinium (1-(3-Phenyl-2-propenyl)pyridinium+), which is produced from the metabolism of the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). MPTP is commonly used to induce Parkinson's disease in animal models, and 1-(3-Phenyl-2-propenyl)pyridinium+ is used to selectively damage dopaminergic neurons in vitro.

properties

CAS RN

125713-88-4

Product Name

1-(3-Phenyl-2-propenyl)pyridinium

Molecular Formula

C14H14N+

Molecular Weight

196.27 g/mol

IUPAC Name

1-[(E)-3-phenylprop-2-enyl]pyridin-1-ium

InChI

InChI=1S/C14H14N/c1-3-8-14(9-4-1)10-7-13-15-11-5-2-6-12-15/h1-12H,13H2/q+1/b10-7+

InChI Key

GTNKQCHKXUPRRF-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C[N+]2=CC=CC=C2

SMILES

C1=CC=C(C=C1)C=CC[N+]2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=CC[N+]2=CC=CC=C2

synonyms

1-cinnamylpyridine

Origin of Product

United States

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